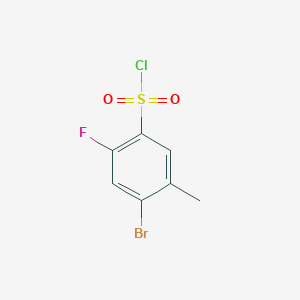

4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-bromo-2-fluoro-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c1-4-2-7(13(9,11)12)6(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCNQBHYHBDBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101234784 | |

| Record name | 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101234784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874804-14-5 | |

| Record name | 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874804-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101234784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation Using Chlorosulfonic Acid

The most common and industrially relevant method involves sulfonylating 4-bromo-2-fluoro-5-methylbenzene with chlorosulfonic acid (ClSO3H):

- Reaction conditions:

- Temperature is carefully controlled, often maintained at low temperatures (0–5°C) to manage the exothermic nature of the sulfonylation reaction and prevent decomposition of sensitive substituents.

- The reaction is typically performed under inert atmosphere to avoid moisture, which can hydrolyze sulfonyl chlorides.

- Mechanism: Electrophilic aromatic substitution where the sulfonyl chloride group is introduced onto the aromatic ring.

- Work-up: After completion, the reaction mixture is quenched carefully, and the product is isolated by extraction, washing, and drying. Purification is achieved by recrystallization or distillation.

This method yields the desired sulfonyl chloride with high regioselectivity due to directing effects of the substituents (fluoro and methyl groups) on the aromatic ring.

Industrial Production Considerations

- Scale-up: Industrial synthesis employs automated reactors with precise control over temperature, pressure, and reagent feed rates to ensure consistent quality and yield.

- Safety: Handling chlorosulfonic acid and bromine requires strict safety protocols due to their corrosive and toxic nature.

- Purification: Distillation under reduced pressure or recrystallization from appropriate solvents is used to obtain high-purity sulfonyl chloride.

Retrosynthetic Analysis and Alternative Routes

- Starting from 2-fluoro-4-bromotoluene , sulfonylation with chlorosulfonic acid yields the sulfonyl chloride intermediate.

- Alternatively, 2-fluoro-4-bromotoluene itself can be synthesized via diazotization and fluorination of 2-amino-4-bromotoluene, which is prepared through nitration, reduction, and bromination of toluene derivatives.

- Bromination of 2-fluoro-5-methylbenzenesulfonyl chloride under UV light is an alternative to direct synthesis from brominated precursors.

Data Table: Summary of Key Preparation Parameters

| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Bromo-2-fluoro-5-methylbenzene | Chlorosulfonic acid (ClSO3H) | 0 to 5 | 1–3 hours | High | Low temp to control exotherm |

| 2 | 2-Fluoro-5-methylbenzenesulfonyl chloride | Bromine (Br2) or NBS, UV light or heat | 110–180 | 1–2 hours | Moderate | Para-selective bromination |

| Alt. | 2-Amino-4-bromotoluene | Diazotization, fluorination, bromination | Various | Several steps | Variable | Multi-step precursor synthesis route |

Research Findings and Analytical Characterization

- Purity and Structure Confirmation:

- $$^{1}H$$-NMR and $$^{19}F$$-NMR spectroscopy confirm substitution patterns and purity.

- High-performance liquid chromatography (HPLC) is used to assess purity (>95% typical).

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.

- Reactivity Insights:

- Electron-withdrawing sulfonyl chloride activates the aromatic ring for electrophilic substitution but reduces nucleophilic substitution reactivity.

- Steric hindrance from methyl and bromine substituents influences reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Electrophilic Aromatic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) are used under acidic conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines, alcohols, and thiols, resulting in the formation of sulfonamide, sulfonate, and other derivatives .

Comparison with Similar Compounds

4-Bromobenzoyl Chloride (CAS 586-75-4)

- Molecular Formula : C₇H₄BrClO

- Structure : Features a benzoyl chloride (–COCl) group at position 4 instead of a sulfonyl chloride.

- Reactivity : Benzoyl chlorides are less reactive than sulfonyl chlorides due to the carbonyl group’s resonance stabilization, which reduces electrophilicity.

- Applications : Primarily used in Friedel-Crafts acylation reactions.

- Safety : Requires similar precautions (e.g., immediate decontamination upon skin contact).

4-Bromo-5-methoxy-2-methylbenzenesulphonyl Chloride (CAS 2167681-25-4)

- Molecular Formula : C₈H₈BrClO₃S

- Structure : Contains a methoxy (–OCH₃) group at position 5 and a methyl group at position 2, differing in substituent positions and electronic effects.

- Reactivity : The methoxy group is electron-donating, which may slightly reduce the sulfonyl chloride’s electrophilicity compared to the fluorine-substituted analog.

- Applications : Likely used in specialty sulfonation reactions where steric and electronic modulation is required.

Data Table: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituents (Positions) | Functional Group | Reactivity Profile |

|---|---|---|---|---|

| 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride | C₇H₅BrClFO₂S | Br (4), F (2), CH₃ (5) | –SO₂Cl | High (electron-withdrawing F, Br) |

| 4-Bromobenzoyl chloride | C₇H₄BrClO | Br (4) | –COCl | Moderate (resonance-stabilized) |

| 4-Bromo-5-methoxy-2-methylbenzenesulphonyl chloride | C₈H₈BrClO₃S | Br (4), OCH₃ (5), CH₃ (2) | –SO₂Cl | Moderate (electron-donating OCH₃) |

Research Findings and Implications

Electronic Effects: Fluorine’s strong electron-withdrawing nature in this compound increases the sulfonyl chloride’s electrophilicity, favoring nucleophilic attack in reactions with amines or alcohols.

Steric Considerations :

- The methyl group at position 5 in the target compound introduces steric hindrance, which may reduce reactivity toward bulky nucleophiles compared to analogs with smaller substituents.

Safety and Handling :

- All sulfonyl and benzoyl chlorides require stringent safety measures (e.g., PPE, ventilation) due to their corrosive and lachrymatory properties.

Biological Activity

4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor. This compound features a unique combination of halogen and methyl substituents on a benzene ring, which influences its reactivity and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity

The biological activity of this compound primarily stems from its ability to inhibit certain enzymes, particularly those involved in the synthesis of folic acid in bacteria. This inhibition is achieved through the compound's structural similarity to para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, an enzyme critical for bacterial growth.

The mechanism by which this compound exerts its biological effects involves the following steps:

- Enzyme Inhibition : The sulfonamide group mimics PABA, competitively inhibiting dihydropteroate synthase.

- Disruption of Folic Acid Synthesis : By inhibiting this enzyme, the compound prevents the synthesis of folic acid, leading to bacterial cell death.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against various bacterial strains. For instance, studies indicate that it can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus by disrupting their folic acid biosynthesis pathways.

Case Studies

- In Vivo Studies : A study published in a peer-reviewed journal highlighted the efficacy of this compound in animal models infected with resistant bacterial strains. The results showed a marked reduction in bacterial load and associated symptoms when treated with this compound compared to untreated controls .

- Comparative Analysis : In comparative studies with other sulfonamide derivatives, this compound exhibited superior potency and selectivity against target enzymes, making it a candidate for further development as an antibacterial agent .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆BrClFNO₂S |

| Molecular Weight | 253.54 g/mol |

| Melting Point | 85-90 °C |

| Solubility | Soluble in organic solvents |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-bromo-2-fluoro-5-methylbenzenesulfonyl chloride, and how can intermediates be characterized?

- Methodology : A plausible synthetic route involves sulfonation of a substituted toluene derivative followed by halogenation. For example, sulfonation of 2-fluoro-5-methyltoluene with chlorosulfonic acid could yield the sulfonyl chloride intermediate. Bromination at the para position (relative to the sulfonyl group) using bromine or NBS (N-bromosuccinimide) under controlled conditions may introduce the bromo substituent.

- Characterization : Confirm intermediate structures via /-NMR to verify substituent positions, and use HPLC (≥95% purity threshold) to assess purity. Mass spectrometry (MS) can validate molecular weights .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE Requirements : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats. Respirators with acid gas cartridges are necessary in high-concentration environments .

- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation. Avoid inducing vomiting if ingested; instead, rinse the mouth and seek urgent care .

Q. How should this compound be stored to maintain stability?

- Conditions : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture, as sulfonyl chlorides hydrolyze readily to sulfonic acids .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing sulfonyl chloride group activates the benzene ring for electrophilic substitution but deactivates it for nucleophilic attack. Steric hindrance from the methyl and bromo groups may slow reactions at the 2-fluoro position. Computational modeling (DFT) can predict reactive sites, while kinetic studies under varying temperatures/pH can validate these effects .

Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., unexpected -NMR shifts)?

- Troubleshooting : Conflicting -NMR signals may arise from impurities or solvent interactions. Use deuterated solvents (e.g., CDCl) for consistency. Cross-validate with X-ray crystallography to confirm crystal packing effects or hydrogen bonding .

Q. How does this compound compare to structurally similar sulfonyl chlorides in cross-coupling reactions?

- Comparative Study : Evaluate reactivity in Suzuki-Miyaura couplings using Pd catalysts. The bromo group is typically more reactive than chloro substituents, but the adjacent fluoro group may reduce catalytic efficiency. Track yields and byproducts via GC-MS and optimize ligand systems (e.g., SPhos vs. XPhos) .

Key Research Challenges

- Synthetic Yield Optimization : Competing halogenation pathways may reduce bromination efficiency. Screen brominating agents (e.g., Br, NBS) and catalysts (FeCl) to improve selectivity .

- Biological Activity Profiling : While not directly studied, structural analogs show potential as enzyme inhibitors. Use molecular docking to predict interactions with cysteine proteases or kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.